molecular formula C11H11IN2S B13302583 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13302583
M. Wt: 330.19 g/mol
InChI Key: LUTZGEOGZIJIFF-UHFFFAOYSA-N
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Description

2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that features an iodine atom, a thiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-iodoaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-N-[1-(1,3-thiazol-2-yl)ethyl]aniline.

Scientific Research Applications

2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its iodine and thiazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
  • 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]pyridine

Uniqueness

2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to the presence of both an iodine atom and a thiazole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

Molecular Formula

C11H11IN2S

Molecular Weight

330.19 g/mol

IUPAC Name

2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11IN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3

InChI Key

LUTZGEOGZIJIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC=CC=C2I

Origin of Product

United States

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